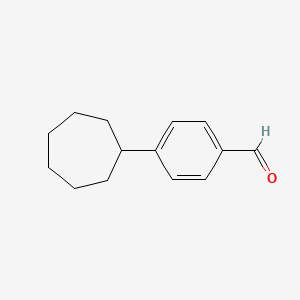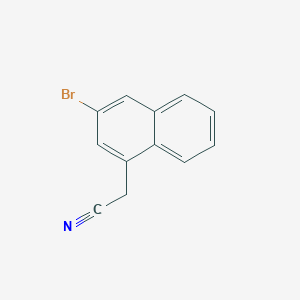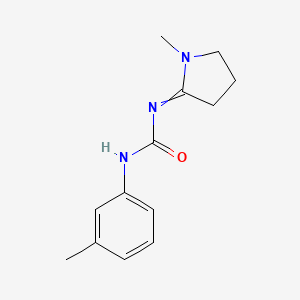![molecular formula C11H11N B8403719 Tetrahydrocyclopenta[b]indole](/img/structure/B8403719.png)
Tetrahydrocyclopenta[b]indole
Übersicht
Beschreibung
Tetrahydrocyclopenta[b]indole: is a heterocyclic compound with the molecular formula C11H11N . . This compound features a fused ring system consisting of a cyclopentane ring and an indole moiety, making it a significant structure in organic chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Reduction Method: One common method for synthesizing tetrahydrocyclopent(b)indole involves the reduction of indole derivatives.
Functionalization Method: Another approach involves the functionalization of indoles at specific positions using thionium species-mediated reactions.
Industrial Production Methods: While specific industrial production methods for tetrahydrocyclopent(b)indole are not widely documented, the general principles of organic synthesis and reduction reactions are typically scaled up for industrial applications.
Analyse Chemischer Reaktionen
Types of Reactions:
Functionalization: It can also undergo functionalization at the 2α-position using thionium species.
Common Reagents and Conditions:
Reduction: Palladium on carbon (Pd/C) and hydrogen gas.
Functionalization: Thionium species.
Major Products:
- Various functionalized indoles from thionium species-mediated reactions .
Hexahydrocyclopent(b)indole: from reduction reactions.
Wissenschaftliche Forschungsanwendungen
Tetrahydrocyclopenta[b]indole has several applications in scientific research:
Wirkmechanismus
The mechanism of action of tetrahydrocyclopent(b)indole and its derivatives often involves interactions with specific molecular targets. For instance, indole derivatives are known to interact with microtubules, affecting their assembly and stability . This interaction can influence various cellular processes, including mitosis and cell division .
Vergleich Mit ähnlichen Verbindungen
Indole: A simpler structure with a single indole ring.
Tetrahydrocarbazole: Another heterocyclic compound with a similar fused ring system.
Hexahydrocyclopent(b)indole: A reduced form of tetrahydrocyclopent(b)indole.
Uniqueness: Tetrahydrocyclopenta[b]indole is unique due to its specific fused ring system, which imparts distinct chemical and biological properties. Its ability to undergo various functionalization reactions makes it a versatile compound in organic synthesis .
Eigenschaften
Molekularformel |
C11H11N |
|---|---|
Molekulargewicht |
157.21 g/mol |
IUPAC-Name |
1,2,3,3a-tetrahydrocyclopenta[b]indole |
InChI |
InChI=1S/C11H11N/c1-2-6-10-8(4-1)9-5-3-7-11(9)12-10/h1-2,4,6,11H,3,5,7H2 |
InChI-Schlüssel |
IAZKTAKWBHQCGF-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2C(=C3C=CC=CC3=N2)C1 |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![ethyl (RS)-3-[(piperidine-3-carbonyl)-amino]-propionate hydrochloride](/img/structure/B8403717.png)
![1-(7-tosyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-3-one](/img/structure/B8403722.png)




